(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-23-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)24-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOTHWRHIPWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Intermediate Synthesis
The pyrrolidine ring serves as the central scaffold. A validated approach involves cyclizing 4-aminobutan-1-ol derivatives under acidic conditions. For instance, treatment of 4-aminobutan-1-ol with hydrochloric acid at reflux yields 3-hydroxypyrrolidine hydrochloride, which is neutralized to isolate the free base. Alternative methods include the Paal-Knorr synthesis using 1,4-diketones and ammonium acetate, though this route produces lower regioselectivity for 3-substituted pyrrolidines.
Table 1: Pyrrolidine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization of 4-aminobutan-1-ol | HCl, reflux, 6 h | 82 | 98.5 |
| Paal-Knorr Synthesis | 1,4-diketone, NH4OAc, EtOH | 67 | 95.2 |
Chloropyrimidine Functionalization
Introduction of the 5-chloropyrimidin-2-yloxy group occurs via nucleophilic aromatic substitution. The hydroxyl group on 3-hydroxypyrrolidine attacks the 2-position of 2,5-dichloropyrimidine in the presence of potassium carbonate as a base. Dimethylformamide (DMF) at 80°C for 12 hours achieves complete conversion, as confirmed by LC-MS.
Critical Parameters:
- Solvent Polarity: DMF outperforms THF or toluene due to enhanced nucleophilicity activation.
- Base Selection: K2CO3 > NaH > Et3N in suppressing side reactions (e.g., N-alkylation).
Table 2: Optimization of Chloropyrimidine Coupling
| Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 98 |
| NaH | THF | 60 | 24 | 72 |
Methanone Formation via Acylation
The final step couples the pyrrolidine-chloropyrimidine intermediate with 2-ethoxybenzoyl chloride. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane facilitate the acylation at room temperature, achieving 89% yield after column chromatography.
Mechanistic Insight:
EDCI activates the carboxylic acid derivative to form an active ester, which undergoes nucleophilic attack by the pyrrolidine’s secondary amine.
Table 3: Coupling Reagent Screening
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DCM | 89 |
| DCC/DMAP | THF | 68 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Optimization
Transitioning from batch to flow chemistry reduces reaction times and improves safety. A two-stage flow system achieves:
- Pyrrolidine Formation: 4-Aminobutan-1-ol and HCl react in a coiled tube reactor (120°C, 2 h residence time).
- Chloropyrimidine Coupling: Teflon reactor with K2CO3/DMF (80°C, 5 h).
Table 4: Batch vs. Flow Chemistry Performance
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Total Reaction Time | 18 h | 7 h |
| Overall Yield | 75% | 83% |
| Purity | 97% | 99% |
Purification and Quality Control
Final purification employs simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to traditional columns. Quality control protocols include:
- HPLC-DAD: Purity >99% (C18 column, 0.1% TFA/ACN gradient).
- HRMS: [M+H]+ m/z 348.1012 (calculated 348.1009).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the chloropyrimidine coupling step to 2 hours with comparable yield (91%). Energy consumption decreases by 60% relative to conventional heating.
Solid-Phase Synthesis Exploration
Immobilizing 3-hydroxypyrrolidine on Wang resin enables iterative coupling steps. While this method simplifies purification, yields plateau at 65% due to steric hindrance during acylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the ethoxyphenyl group.
Reduction: Reduction reactions could target the chloropyrimidine moiety or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the chlorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Research indicates that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone exhibit various biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
- Antimicrobial Properties : Its structural components suggest potential efficacy against bacterial and fungal infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications on the heterocycles can significantly influence potency and selectivity against specific biological targets. For example, substituents on the pyrrolidine or phenyl rings can alter interactions with enzymes involved in metabolic pathways.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BMS-820132 | Pyrimidine + Pyrrolidine | Glucokinase activator for type 2 diabetes |
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Chlorinated Pyrimidines | Chlorine-substituted | Anticancer |
This table illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct biological properties compared to its analogs.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting COX enzymes. The effectiveness varies based on structural modifications, emphasizing the importance of SAR in drug design.
In Silico Predictions
Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of this compound based on its structural features. These models suggest potential applications in treating conditions such as diabetes and cancer due to its ability to modulate specific metabolic pathways.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Core Differences :
- The target compound uses a pyrimidine ring, which offers two nitrogen atoms for hydrogen bonding, compared to pyridine (one nitrogen) in compounds from . Pyrimidines are often preferred in drug design for their ability to mimic nucleobases .
- Compounds with triazolopyrazine cores () exhibit higher structural complexity and are typically associated with kinase inhibition, unlike the simpler pyrrolidine-pyrimidine system in the target compound .
In contrast, 2-methoxy or fluoro substituents () prioritize solubility and metabolic stability . The 2-ethoxyphenyl group in the target compound balances lipophilicity better than bulky tert-butyldimethylsilyl (TBS) groups (), which improve stability but may hinder cellular uptake .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where ether bond formation (e.g., using 1,4-dioxane and triethylamine) is critical . However, pyrimidine intermediates require more stringent conditions than pyridine derivatives .
Pharmacological Potential: While the target compound’s exact activity is unspecified, its pyrimidine-pyrrolidine scaffold resembles kinase inhibitor frameworks (e.g., imatinib analogs). This contrasts with thiophene-based compounds (), which are less common in kinase targeting .
Biological Activity
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a synthetic organic molecule with a complex structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The compound features several key structural components:
- Pyrrolidine Ring: A five-membered nitrogen-containing ring that can influence biological interactions.
- Chloropyrimidine Moiety: A chlorinated pyrimidine group that is often associated with various biological activities, including antiviral and anticancer effects.
- Ethoxyphenyl Group: An aromatic group that may enhance lipophilicity and facilitate cellular uptake.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including:
- Enzymes: It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
- Receptors: Potential binding to receptors could lead to downstream signaling effects.
The exact mechanisms remain to be elucidated through further experimental studies.
Case Studies and Research Findings
-
Antiviral Activity:
Research indicates that compounds containing pyrimidine derivatives can exhibit antiviral properties. For instance, inhibitors targeting the pyrimidine biosynthesis pathway have shown efficacy in enhancing immune responses against viral infections . -
Anticancer Properties:
Studies involving chloroethyl pyrimidine nucleosides have reported significant inhibition of cell proliferation in cancer cell lines. These findings suggest that the incorporation of chlorinated pyrimidines in drug design could lead to effective anticancer agents . -
Pharmacological Synergy:
The combination of different pharmacophores in a single molecule can lead to enhanced therapeutic effects. Hybrid systems that incorporate sterically hindered phenols with pyrimidine fragments have shown promising cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Reagent Selection : Use alkyl halides (e.g., 5-chloropyrimidin-2-ol derivatives) for nucleophilic substitution at the pyrrolidine oxygen. Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate ether bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates, while dichloromethane (DCM) improves selectivity for sensitive intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics and thermal stability of the chloropyrimidine moiety .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring conformation, ethoxyphenyl substitution, and chloropyrimidine connectivity (e.g., δ ~5.2 ppm for pyrrolidinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₉ClN₄O₃) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring and confirm spatial orientation of substituents .
Q. How can researchers design biological activity assays for this compound?
- Approach :
- Target Selection : Prioritize kinases or GPCRs due to the pyrimidine scaffold’s known interactions with ATP-binding domains .
- Assay Conditions : Use cell-free enzymatic assays (e.g., fluorescence polarization) to measure inhibition constants (Kᵢ) at physiological pH (7.4) and 37°C .
- Control Experiments : Compare activity against structurally related analogs (e.g., 5-bromo or 5-methyl pyrimidine derivatives) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data across different assay systems?
- Case Example : If IC₅₀ values vary between cell-based and cell-free assays:
- Mechanistic Analysis : Assess membrane permeability via PAMPA assays or computational logP predictions (e.g., using PubChem’s XLogP3 ).
- Metabolic Stability : Test hepatic microsome stability (e.g., rat liver S9 fractions) to rule out rapid degradation in cell-based systems .
- Statistical Validation : Apply ANOVA with Tukey’s post-hoc test to evaluate significance (p < 0.05) across replicates .
Q. What computational strategies can predict the compound’s binding modes with biological targets?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina with PyRx to model interactions between the chloropyrimidine group and kinase active sites (PDB: 1ATP) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key hydrogen bonds (e.g., pyrrolidine N-H with Asp86) .
- Validation : Cross-reference computational results with mutagenesis data (e.g., alanine scanning of target residues) .
Q. How can substituent modifications influence the compound’s physicochemical and pharmacological profile?
- SAR Table :
- Design Principles :
- Electron-withdrawing groups (e.g., Cl) enhance target binding but may reduce solubility.
- Bulky substituents (e.g., ethoxy) improve metabolic stability but require formulation optimization for in vivo studies .
Methodological Considerations
Q. What strategies mitigate decomposition during long-term storage?
- Best Practices :
- Store lyophilized powder at -20°C under argon to prevent hydrolysis of the pyrrolidinyl ether bond .
- Avoid aqueous buffers with pH > 8.0, which may degrade the chloropyrimidine moiety .
Q. How can researchers validate the compound’s purity in complex biological matrices?
- LC-MS/MS Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
